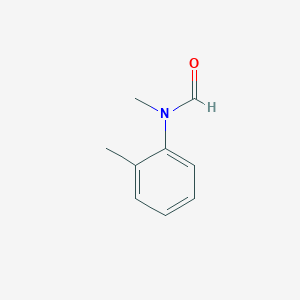![molecular formula C9H12O2 B158474 1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]- CAS No. 138337-29-8](/img/structure/B158474.png)
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as ethylidene norbornene carboxylate or ENB, and it is a colorless liquid with a molecular formula of C11H16O2.
Mécanisme D'action
The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been reported to inhibit the activity of certain enzymes involved in the metabolism of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- has low toxicity and is well tolerated by the body. It has been reported to have no significant effects on the liver and kidney functions. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- is its ease of synthesis and high yield. It is also stable and can be stored for long periods without significant degradation. However, its low solubility in water and some organic solvents can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]-. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the synthesis of new polymers and copolymers using this compound as a monomer. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- can be achieved through several methods. One of the most common methods is the reaction between ethylidene norbornene and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired product with high yield and purity.
Applications De Recherche Scientifique
1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential use as a building block in the synthesis of novel drugs. It has been reported to exhibit antitumor activity and has been used in the development of anticancer agents.
In organic synthesis, 1-Cyclobutene-1-carboxylic acid, 3-ethylidene-4-methyl-, methyl ester, [R-(Z)]- has been used as a monomer in the production of various polymers and copolymers. It has also been used as a crosslinking agent in the synthesis of thermosetting resins.
Propriétés
Numéro CAS |
138337-29-8 |
|---|---|
Nom du produit |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]- |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl (3Z,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4-/t6-/m1/s1 |
Clé InChI |
DNCGSBXRFQEOBQ-CDXJMXTPSA-N |
SMILES isomérique |
C/C=C\1/C=C([C@@H]1C)C(=O)OC |
SMILES |
CC=C1C=C(C1C)C(=O)OC |
SMILES canonique |
CC=C1C=C(C1C)C(=O)OC |
Synonymes |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



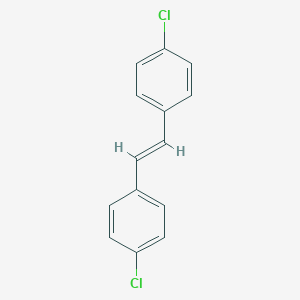
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
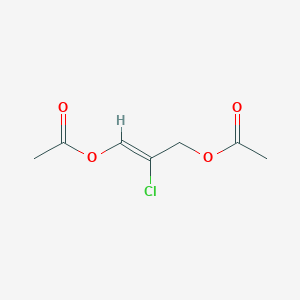
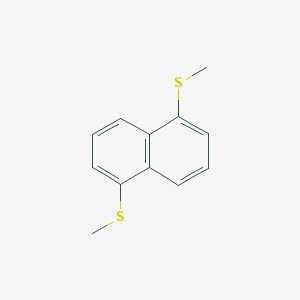
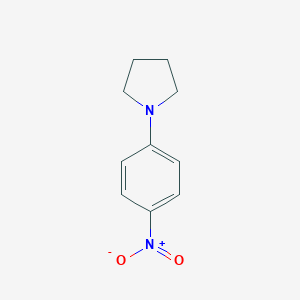
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
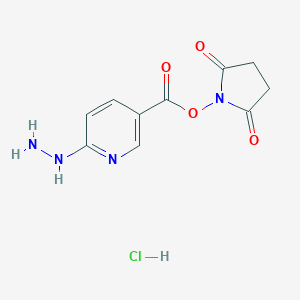
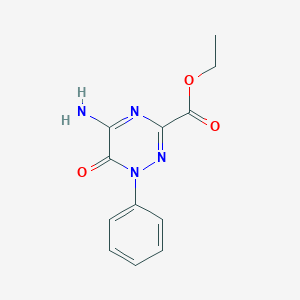
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
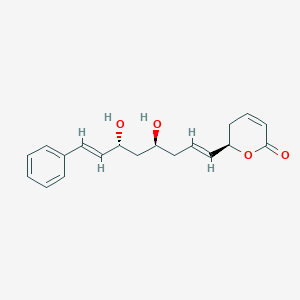
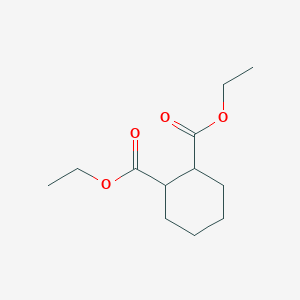
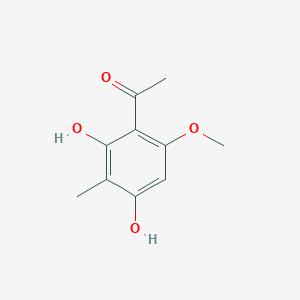
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)
